1-(4-Aminophenyl)-1,3-diazinan-2-one is an organic compound classified within the diazinanone family. Its structure features a six-membered diazinane ring containing two nitrogen atoms, along with an aminophenyl group. The unique combination of these elements imparts distinctive chemical reactivity and potential biological activity, making it a subject of interest in both chemical research and medicinal applications.
This compound can be synthesized from 4-nitroaniline through various chemical processes. The synthesis typically involves reduction steps and cyclization reactions that yield the final product, which is characterized by its amino group and diazinane structure.
1-(4-Aminophenyl)-1,3-diazinan-2-one is classified as a diazinanone due to its structural characteristics. It is notable for its potential applications in organic synthesis and medicinal chemistry, particularly because of the reactivity conferred by the amino group attached to the phenyl ring.
The synthesis of 1-(4-Aminophenyl)-1,3-diazinan-2-one generally follows a two-step process:
In industrial settings, production can be scaled up using continuous flow reactors, optimizing reaction conditions for higher yields and purity. Advanced catalysts and automated systems enhance efficiency and safety during synthesis.
The molecular formula of 1-(4-Aminophenyl)-1,3-diazinan-2-one can be represented as CHNO. The compound features a diazinane ring fused with an aminophenyl group, which contributes to its unique properties.
The compound has a CAS number of 927269-10-1 and exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
1-(4-Aminophenyl)-1,3-diazinan-2-one is involved in several types of chemical reactions:
The mechanism of action for 1-(4-Aminophenyl)-1,3-diazinan-2-one involves its interaction with specific biological targets. It may bind to enzymes or receptors, altering their activity through competitive inhibition or other binding interactions. Such mechanisms are critical in exploring its potential therapeutic effects, including antimicrobial and anticancer activities.
The physical properties of 1-(4-Aminophenyl)-1,3-diazinan-2-one include:
The compound exhibits unique reactivity due to the presence of both nitrogen atoms in the diazinane ring and the amino group on the phenyl ring. This allows for various functionalization opportunities in organic synthesis.
Relevant analyses often include:
1-(4-Aminophenyl)-1,3-diazinan-2-one has numerous applications across various fields:
This comprehensive analysis highlights the significance of 1-(4-Aminophenyl)-1,3-diazinan-2-one in scientific research and potential applications across multiple disciplines.
1-(4-Aminophenyl)-1,3-diazinan-2-one represents a structurally sophisticated small molecule integrating two privileged pharmacophores: the diazinan-2-one heterocycle and the 4-aminophenyl moiety. This hybrid architecture positions it at the intersection of bioactive molecule design, leveraging the conformational constraints of the partially saturated six-membered diazinane ring and the electronic versatility of the para-substituted aniline. The compound (CAS# 1250772-67-8) adheres to the molecular formula C₁₀H₁₃N₃O (molecular weight: 191.23 g/mol), featuring a cyclic urea core tethered to an aromatic amine—a design strategy recurrent in kinase inhibitors, GPCR modulators, and enzyme antagonists [2]. Its physicochemical profile, including moderate water solubility and a calculated density of 1.2 g/cm³, reflects balanced polarity suitable for drug discovery applications [2].
The diazinane scaffold (1,3-diazinane) has evolved from early synthetic intermediates to targeted therapeutic agents. Key milestones include:
Table 1: Evolution of Diazinane-Containing Bioactive Compounds
Era | Compound Class | Therapeutic Application | Advantage over Predecessors |
---|---|---|---|
1980s–1990s | Benzodiazepines | Anxiolytics | Improved metabolic stability |
2000s | Quinazoline-diazinanes | Kinase inhibitors (e.g., EGFR) | Enhanced kinase selectivity |
2010s–Present | Diazinan-2-one derivatives | Targeted oncology/anti-inflammatories | Reduced off-target toxicity |
The 4-aminophenyl group is a cornerstone of medicinal chemistry due to its dual functionality as a hydrogen-bond donor/acceptor and a metabolic handle for prodrug design:
Table 2: Role of 4-Aminophenyl in Approved Drugs
Drug | Core Structure | Primary Target | Key Interaction |
---|---|---|---|
Paracetamol | 4-Aminophenol derivative | COX-2 | H-bonding with Ser530 |
Sulfasalazine | Azo-linked aminophenyl | TNF-α/NF-κB | π-π stacking with His370 |
Dabrafenib | 4-Aminopyridine-aniline | BRAF V600E | Salt bridge with Asp594 |
Synthetic Accessibility
1-(4-Aminophenyl)-1,3-diazinan-2-one is synthesized via high-yield routes amenable to diversification:
Table 3: Synthetic Comparison of Diazinan-2-one Derivatives
Method | Yield (%) | Purity (HPLC) | Advantage | Limitation |
---|---|---|---|---|
Isocyanate addition | 75–85 | >98% | Single step, ambient conditions | Requires toxic phosgene derivatives |
Reductive amination | 60–70 | 90–95% | Avoids isocyanates | Multi-step, lower atom economy |
Microwave cyclization | 88 | >99% | Rapid (30 min), high conversion | Specialized equipment needed |
Pharmacological Applications
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3